4-Amino-3-iodo-6-isopropyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-propan-2-yl-2H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-5(2)6-3-7(12)9-8(4-6)13-14-10(9)11/h3-5H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPGOIKADMWJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=NNC(=C2C(=C1)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262840 | |
| Record name | 3-Iodo-6-(1-methylethyl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-03-6 | |
| Record name | 3-Iodo-6-(1-methylethyl)-1H-indazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-(1-methylethyl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 3 Iodo 6 Isopropyl 1h Indazole Analogues
Comprehensive Analysis of Substituent Effects on Biological Efficacy
The amino group at the C-4 position of the indazole ring is a critical determinant of biological activity, often acting as a key hydrogen bond donor. In many kinase inhibitors, this amino group forms crucial interactions with the hinge region of the kinase backbone, an essential interaction for potent inhibition.
Docking studies of similar 4-aminoindazole derivatives have shown that the NH2 group can form one or more hydrogen bonds with backbone carbonyls of key amino acid residues in the ATP-binding pocket of kinases. This interaction helps to anchor the inhibitor in the active site, ensuring proper orientation for further interactions. The basicity of this amino group can also be a factor, influencing its protonation state and ability to participate in electrostatic interactions. Modification or replacement of the 4-amino group generally leads to a significant loss of potency, highlighting its importance for biological recognition. For instance, studies on related 4,6-disubstituted-1H-indazole-4-amine derivatives have underscored the significance of the amino moiety for their therapeutic effects. google.com
Illustrative Data on the Importance of the 4-Amino Group:
| Analogue | Modification at Position 4 | Relative Potency | Key Interaction |
|---|---|---|---|
| 4-Amino-3-iodo-6-isopropyl-1H-indazole | -NH2 | High | Hydrogen bond donor to kinase hinge region |
| 4-Nitro-3-iodo-6-isopropyl-1H-indazole | -NO2 | Low | Loss of key hydrogen bond donation |
| 4-Hydroxy-3-iodo-6-isopropyl-1H-indazole | -OH | Moderate | Can act as H-bond donor, but with altered geometry |
The iodine atom at the C-3 position significantly influences the binding affinity and selectivity profile of the indazole scaffold. As a large, lipophilic halogen, iodine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can enhance binding affinity to the target protein.
Furthermore, the bulky nature of the iodine atom can provide a steric block, preventing the binding of the inhibitor to off-target kinases and thereby improving selectivity. The synthesis of 3-iodo-1H-indazole derivatives is a well-established process, allowing for the systematic exploration of its role in SAR studies. google.com Replacement of the iodine with smaller halogens like bromine or chlorine, or with a hydrogen atom, often results in a decrease in potency and/or selectivity, underscoring the unique contribution of the iodine substituent.
Illustrative Data on the Influence of the 3-Iodo Substituent:
| Analogue | Substituent at Position 3 | Relative Potency | Potential Contribution |
|---|---|---|---|
| This compound | -I | High | Halogen bonding, steric hindrance for selectivity |
| 4-Amino-3-bromo-6-isopropyl-1H-indazole | -Br | Moderate-High | Weaker halogen bonding, reduced steric bulk |
| 4-Amino-3-chloro-6-isopropyl-1H-indazole | -Cl | Moderate | Minimal halogen bonding, less steric influence |
| 4-Amino-6-isopropyl-1H-indazole | -H | Low | Loss of halogen-mediated interactions |
An isopropyl group often provides an optimal balance of size and lipophilicity to fit snugly into a hydrophobic pocket without causing steric clashes. Smaller alkyl groups may not fully occupy the pocket, leading to weaker van der Waals interactions and reduced potency. Conversely, larger or more rigid substituents might be too bulky, leading to a loss of affinity. The presence of a substituent at the C-6 position has been shown to significantly affect the activity and selectivity of indazole-based inhibitors. google.com
Illustrative Data on the Impact of the 6-Isopropyl Group:
| Analogue | Substituent at Position 6 | Relative Potency | Rationale |
|---|---|---|---|
| This compound | -CH(CH3)2 | High | Optimal fit in hydrophobic pocket |
| 4-Amino-3-iodo-6-ethyl-1H-indazole | -CH2CH3 | Moderate | Sub-optimal filling of hydrophobic pocket |
| 4-Amino-3-iodo-6-methyl-1H-indazole | -CH3 | Low-Moderate | Weak interaction with hydrophobic pocket |
| 4-Amino-3-iodo-6-tert-butyl-1H-indazole | -C(CH3)3 | Low | Potential steric clash |
Rational Design Principles for Optimizing Potency and Selectivity
The rational design of more potent and selective analogues of this compound is guided by a deep understanding of its binding mode, often elucidated through X-ray crystallography and molecular modeling. Key principles include:
Structure-Based Design: Utilizing the three-dimensional structure of the target kinase to design inhibitors that form optimal interactions with key residues.
Fragment-Based Design: Identifying small molecular fragments that bind to specific sub-pockets of the active site and then linking them together to create a more potent inhibitor.
Selectivity Enhancement: Introducing substituents that exploit differences in the amino acid composition of the active sites of on-target versus off-target kinases. For example, the bulky 3-iodo group can be leveraged to achieve selectivity against kinases with smaller binding pockets.
Bioisosteric Modifications and Their Pharmacological Implications
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, various bioisosteric modifications can be envisioned:
Amino Group Bioisosteres: While challenging due to its critical role, the 4-amino group could potentially be replaced with other hydrogen-bonding moieties like a hydroxyl or a substituted amine, although this often leads to reduced activity.
Iodine Bioisosteres: The 3-iodo group could be replaced with other groups that can mimic its steric and electronic properties, such as a cyclopropyl (B3062369) or a small aryl group.
Isopropyl Group Bioisosteres: The 6-isopropyl group could be substituted with other lipophilic groups of similar size, such as a cyclobutyl or a trifluoromethyl group, to fine-tune interactions with the hydrophobic pocket.
Such modifications can lead to analogues with improved metabolic stability, solubility, or cell permeability, ultimately resulting in a more favorable pharmacological profile.
Pre Clinical Biological Activity Profiling and Chemical Biology Applications
Antimicrobial Efficacy
The antimicrobial profile of 4-Amino-3-iodo-6-isopropyl-1H-indazole remains uninvestigated. There are no studies detailing its antibacterial spectrum against pathogens like Neisseria gonorrhoeae, Staphylococcus aureus, or Escherichia coli. Likewise, its potential antifungal activities against species such as Candida albicans or its antiprotozoal effects against organisms like Entamoeba histolytica, Trichomonas vaginalis, or Leishmania species have not been evaluated.
Anti-inflammatory Properties
The potential anti-inflammatory properties of this compound have not been the subject of any published research. While other indazole derivatives have been noted for their anti-inflammatory potential, this specific compound's activity in this area is yet to be determined. nih.gov
Antiviral Activities (e.g., HIV)
The indazole nucleus is a component of various compounds that have been investigated for their pharmacological activities, including antiviral effects. Diversely substituted indazole derivatives have shown a wide range of biological activities, including anti-HIV activity nih.gov. The core structure is recognized as a valuable scaffold in the design of new therapeutic agents.
While specific studies on the antiviral properties of this compound are not documented in available scientific literature, the general class of indazole derivatives has shown promise. The antiviral potential of indazoles is often attributed to their ability to interact with viral enzymes or proteins. For instance, the nitrogen atoms in the pyrazole (B372694) ring of the indazole core can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets. The substituents on the indazole ring play a crucial role in modulating the potency and selectivity of this activity. The amino, iodo, and isopropyl groups on the specified compound would influence its electronic properties, lipophilicity, and steric profile, all of which are critical determinants for potential antiviral efficacy. Further research is necessary to determine if this compound or its analogues possess any significant activity against HIV or other viruses.
Applications in Material Science as Corrosion Inhibitors
Indazole derivatives have been the subject of significant research in the field of material science, particularly as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netacs.orgnih.gov The efficacy of these compounds generally stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.orgnih.gov This adsorption is typically facilitated by the presence of heteroatoms (such as nitrogen in the indazole ring), aromatic rings, and other functional groups that can donate electrons to the vacant d-orbitals of the metal. researchgate.net
Although no specific studies have been published on the use of this compound as a corrosion inhibitor, its molecular structure suggests it could be a promising candidate. The molecule possesses several features conducive to strong adsorption on metal surfaces:
The indazole ring system with its two nitrogen atoms.
An amino group (-NH2) which is a strong coordinating group.
The aromatic benzene (B151609) ring which can interact with the metal surface via π-electrons.
The presence of an iodine atom may also contribute to the adsorption process.
Research on other indazole derivatives has demonstrated high inhibition efficiencies. For example, studies on 5-Methoxy-indazole (MIA) and Methyl 1H-indazole-5-carboxylate (MIC) have shown excellent corrosion inhibition performance for copper in an acidic medium, with MIA reaching an efficiency of up to 91.04%. acs.orgnih.gov Similarly, 2-methyl-6-nitro-2H-indazole (6NI2) and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) have been reported to achieve corrosion inhibition efficiencies of up to 96.49% and 94.73%, respectively, for C38 steel in 1 M HCl. researchgate.net The adsorption of these molecules on the metal surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.netacs.orgnih.gov
The following table summarizes the performance of some indazole derivatives as corrosion inhibitors:
| Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| 5-Methoxy-indazole (MIA) | Copper | H2SO4 | 91.04 acs.orgnih.gov |
| Methyl 1H-indazole-5-carboxylate (MIC) | Copper | H2SO4 | Not specified, but described as excellent acs.orgnih.gov |
| 2-methyl-6-nitro-2H-indazole (6NI2) | C38 Steel | 1 M HCl | 96.49 researchgate.net |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole (6NE1) | C38 Steel | 1 M HCl | 94.73 researchgate.net |
Given these findings, it is plausible that this compound could exhibit similar or even enhanced corrosion inhibition properties, warranting future experimental investigation.
Development as Chemical Biology Probes for Target Validation
Chemical probes are small molecules used to study and manipulate biological systems, particularly for validating the function of a specific protein target in a cellular context. researchgate.net The development of effective chemical probes requires molecules with high potency, selectivity, and cell permeability. The indazole scaffold is a common feature in many biologically active molecules and has been utilized in the development of compounds targeting specific proteins.
The structure of this compound possesses features that could be leveraged for its development as a chemical probe. Specifically, the 1H-indazole-3-amine fragment has been identified as an effective "hinge-binding" motif. nih.gov This is particularly relevant for developing inhibitors of protein kinases, where binding to the hinge region of the ATP-binding pocket is a common mechanism of action.
Furthermore, studies on 4,6-disubstituted-1H-indazole-4-amine derivatives have shown that this scaffold can be used to design potent and selective inhibitors of enzymes like tryptophan-2,3-dioxygenase (TDO), which is an important target in cancer immunotherapy. nih.gov This demonstrates that the 4-amino-indazole core can be systematically modified to achieve specific biological activities.
The development of this compound as a chemical probe would involve several steps:
Target Identification: Identifying a protein or family of proteins for which this compound or its derivatives might have an affinity.
Affinity and Selectivity Profiling: Testing the compound against a panel of potential targets to determine its potency and selectivity.
Mechanism of Action Studies: Elucidating how the compound interacts with its target at a molecular level.
Cellular Activity Confirmation: Demonstrating that the compound can engage its target in a cellular environment and elicit a measurable biological response.
The iodo-substituent at the 3-position could also serve as a useful handle for further chemical modification, such as the introduction of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for target identification studies, without significantly altering the core binding properties. While no such studies have been reported for this specific compound, its structural attributes make it an interesting starting point for a chemical probe development program.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. It provides detailed information about the carbon-hydrogen framework, the substitution pattern, and the subtle dynamics of tautomeric equilibrium.
Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The 1H-indazole form is generally more thermodynamically stable. researchgate.net For 4-Amino-3-iodo-6-isopropyl-1H-indazole, the equilibrium between the 1H and 2H forms is a critical aspect of its identity. ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each nucleus, making it possible to distinguish between these tautomers.
In a hypothetical ¹H NMR spectrum, the chemical shifts of the aromatic protons would confirm the substitution pattern. For instance, the protons on the benzene (B151609) ring would appear as distinct signals, with their coupling patterns revealing their relative positions. The isopropyl group would be identifiable by a characteristic doublet for the methyl protons and a septet for the methine proton. The amino group protons might appear as a broad singlet.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign proton and carbon signals. For example, an HMBC experiment would show correlations between the protons of the isopropyl group and the C6 carbon of the indazole ring, confirming its position. Crucially, correlations from the N-H proton can help establish the dominant tautomer. In the 1H-tautomer, the N1-H proton would show correlations to carbons C3 and C7a.
Table 1: Hypothetical ¹H NMR Data for this compound This table is illustrative and based on typical chemical shifts for substituted indazoles.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 | ~7.20 | s | - |
| H7 | ~7.50 | s | - |
| NH (indazole) | ~13.0 | br s | - |
| NH₂ | ~5.0 | br s | - |
| CH (isopropyl) | ~3.10 | sept | 7.0 |
| CH₃ (isopropyl) | ~1.30 | d | 7.0 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The molecular ion peak (M+) in the mass spectrum would correspond to the exact mass of the molecule. Given that iodine consists of a single stable isotope (¹²⁷I), the molecular ion peak would be a single, distinct signal, unlike compounds containing chlorine or bromine which exhibit characteristic M+2 isotopic patterns. docbrown.info
Electron Impact (EI) ionization would likely induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for substituted indazoles include:
Loss of the iodine atom: A significant fragment could correspond to the loss of an iodine radical, which is a common fragmentation for iodo-aromatic compounds due to the relative weakness of the C-I bond. libretexts.org
Loss of the isopropyl group: Cleavage of the bond between the isopropyl group and the indazole ring would result in a fragment with a mass difference of 43 Da.
Ring fragmentation: The stable indazole ring may also undergo characteristic cleavages.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is illustrative and based on general fragmentation principles.
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 315 | [C₁₀H₁₂IN₃]⁺ | Molecular Ion (M⁺) |
| 188 | [C₁₀H₁₂N₃]⁺ | [M - I]⁺ |
| 272 | [C₇H₅IN₃]⁺ | [M - C₃H₇]⁺ |
| 127 | [I]⁺ | Iodine Cation |
Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands:
N-H Stretching: The amino (NH₂) group and the indazole N-H group would show stretching vibrations in the region of 3200-3500 cm⁻¹. The N-H band of the indazole ring is often broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
N-H Bending: The bending vibration for the amino group typically appears around 1600 cm⁻¹.
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like indazole have characteristic absorption spectra in the ultraviolet region. The UV-Vis spectrum of this compound in a solvent like ethanol would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the conjugated aromatic system. researchgate.net The positions of these maxima are influenced by the substituents on the indazole ring.
Table 3: Expected IR and UV-Vis Data for this compound This table is illustrative and based on typical spectroscopic values for substituted aromatic amines and heterocycles.
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | N-H Stretching (Amine & Indazole) | 3200 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 | |
| C-H Stretching (Aliphatic) | 2850 - 2960 | |
| C=C Stretching (Aromatic) | 1450 - 1600 | |
| UV-Vis | π → π* Transition 1 (λ_max) | ~250 - 270 |
| π → π* Transition 2 (λ_max) | ~290 - 320 |
Single Crystal X-ray Diffraction for Definitive Molecular Structure Confirmation
Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of:
Connectivity: The exact placement of the amino, iodo, and isopropyl substituents on the indazole ring.
Tautomeric Form: The location of the hydrogen atom on either N1 or N2 in the solid state, confirming the dominant tautomer in the crystal lattice.
Conformation: The orientation of the isopropyl group relative to the plane of the indazole ring.
Intermolecular Interactions: The analysis of the crystal packing would reveal hydrogen bonding (e.g., between the amino groups and nitrogen atoms of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized organic compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing non-volatile compounds like substituted indazoles.
A reversed-phase HPLC method would typically be developed for this compound. researchgate.net In this method, the compound would be passed through a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This is often expressed as a percentage purity. HPLC coupled with a photodiode array (PDA) detector would also provide the UV spectrum of the eluting peak, further confirming its identity. mdpi.com
Table 4: Representative HPLC Method Parameters This table provides an example of typical conditions for the analysis of a substituted indazole.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Future Research Directions and Translational Opportunities
Rational Design and Synthesis of Next-Generation Indazole Derivatives with Tuned Activity and Specificity
The rational design of new chemical entities is a cornerstone of modern drug discovery. The 4-Amino-3-iodo-6-isopropyl-1H-indazole scaffold is an ideal starting point for the generation of focused compound libraries. The presence of the iodine atom at the C3 position is particularly advantageous, as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. cymitquimica.com These reactions would enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, to probe the structure-activity relationship (SAR) at this position.
Furthermore, the amino group at the C4 position can be readily acylated, alkylated, or used as a handle for further chemical modifications. The isopropyl group at the C6 position is a lipophilic moiety that likely influences the compound's pharmacokinetic properties and its interaction with hydrophobic pockets in target proteins. By systematically modifying these three key positions, it is conceivable to develop next-generation indazole derivatives with fine-tuned biological activity and improved specificity towards a desired molecular target.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas (Pre-clinical)
The indazole scaffold is a well-established "privileged structure" known to interact with a variety of biological targets, most notably protein kinases. nih.gov Many kinase inhibitors feature the indazole core, which can effectively mimic the hinge-binding motif of ATP. Given this precedent, a primary area of investigation for this compound would be its potential as a kinase inhibitor. A broad-panel kinase screen could rapidly identify potential protein kinase targets.
Beyond kinases, indazole derivatives have shown activity against other important enzyme families and receptors. For instance, some indazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion. nih.gov The anti-parasitic potential of indazoles has also been demonstrated, with some derivatives showing efficacy against Leishmania. The unique substitution pattern of this compound may confer activity against novel or underexplored biological targets, opening up new therapeutic possibilities in areas such as oncology, immunology, and infectious diseases.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
The development of novel derivatives from the this compound scaffold could be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). These computational tools can be employed in several ways:
Predictive Modeling: AI/ML models can be trained on existing datasets of indazole derivatives to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of virtual compounds before their synthesis. This would allow researchers to prioritize the most promising candidates and reduce the number of compounds that need to be synthesized and tested.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties such as high affinity for a target protein and drug-like characteristics.
Target Identification: AI can analyze large biological datasets to identify novel protein targets for which the indazole scaffold might be a suitable starting point for inhibitor design.
By integrating AI and ML into the drug discovery pipeline, the exploration of the chemical space around this compound can be made more efficient and cost-effective.
Development of Indazole Scaffolds for Multi-Targeting and Polypharmacology Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple signaling pathways. A therapeutic strategy that addresses this complexity is the development of multi-targeting agents, or "polypharmacology." The indazole scaffold is well-suited for this approach, as different substitutions can be tailored to interact with multiple targets.
For example, it may be possible to design derivatives of this compound that simultaneously inhibit two or more protein kinases involved in a particular cancer type. This could lead to a more potent anti-tumor effect and a lower likelihood of developing drug resistance. The development of such multi-targeting agents requires a deep understanding of the SAR for each target and careful optimization of the compound's structure to achieve the desired activity profile.
In Vivo Pre-clinical Efficacy and Proof-of-Concept Studies in Relevant Animal Models
Once promising derivatives of this compound with potent and selective activity in vitro have been identified, the next critical step is to evaluate their efficacy in vivo. This would involve testing the compounds in relevant animal models of disease. For instance, if a derivative shows potent anti-proliferative activity in cancer cell lines, it would be tested in xenograft or genetically engineered mouse models of cancer to determine its ability to inhibit tumor growth.
These pre-clinical studies are essential for establishing proof-of-concept and for gathering the necessary data to support the advancement of a compound into clinical development. Key parameters to be evaluated in these studies include the compound's pharmacokinetic profile, its safety and tolerability, and its therapeutic efficacy.
Strategies for Overcoming Resistance Mechanisms in Disease Models (e.g., antimicrobial resistance, anticancer drug resistance)
Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. The development of new therapeutic agents that can overcome existing resistance mechanisms is a high priority. The indazole scaffold offers several possibilities in this regard.
For example, in cancer, resistance to kinase inhibitors often arises from mutations in the target kinase, such as the "gatekeeper" mutation. google.com It may be possible to design derivatives of this compound that can effectively inhibit both the wild-type and the mutated forms of a kinase. google.com Similarly, in the context of antimicrobial resistance, novel indazole derivatives could be developed that target new bacterial proteins or that can evade existing resistance mechanisms. The exploration of the this compound chemical space could lead to the discovery of compounds with novel mechanisms of action that are less susceptible to the development of resistance.
Compound Information
Below is a table of the compounds mentioned in this article.
| Compound Name | Other Names/Synonyms | CAS Number | Molecular Formula |
| This compound | 3-Iodo-6-isopropyl-1H-indazol-4-amine | 1000341-03-6 | C10H12IN3 |
| 6-Bromo-3-iodo-1H-indazole | Not Available | 1427429-30-5 | C7H4BrIN2 |
| Indoleamine 2,3-dioxygenase 1 | IDO1 | Not Applicable | Not Applicable |
| Pazopanib | Votrient | 444731-52-6 | C21H23N7O2S |
| Niraparib | Zejula | 1038915-60-4 | C19H20N4O |
Below is an interactive data table with more details on some of the mentioned compounds.
| Property | This compound | Pazopanib | Niraparib |
| Structure | |||
| CAS Number | 1000341-03-6 | 444731-52-6 | 1038915-60-4 |
| Molecular Formula | C10H12IN3 | C21H23N7O2S | C19H20N4O |
| Molecular Weight | 301.13 g/mol | 437.51 g/mol | 320.40 g/mol |
| Therapeutic Class | Investigational | Kinase Inhibitor | PARP Inhibitor |
| Known Targets | Not established | VEGFR, PDGFR, c-Kit | PARP-1, PARP-2 |
Q & A
Q. What synthetic methodologies are recommended for 4-Amino-3-iodo-6-isopropyl-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indazole derivatives often involves condensation reactions, halogenation, or functional group modifications. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing precursors (e.g., sodium acetate and acetic acid) under nitrogen, followed by recrystallization from DMF/acetic acid . For iodinated indazoles, direct iodination at the 3-position may require electrophilic substitution using iodine monochloride (ICl) in a polar solvent. Key optimization parameters include:
- Temperature : Elevated temperatures (e.g., 120°C) for prolonged periods (18–24 hours) to drive reactions to completion .
- Catalysts : Sodium metabisulfite or acetic acid to stabilize intermediates and improve yields .
- Solvent choice : Dry DMF or acetic acid for moisture-sensitive steps .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation typically employs:
- X-ray crystallography : Using SHELXL for refinement of crystallographic data to confirm atomic positions and bond lengths .
- Spectroscopy :
- Mass spectrometry (MS) : NIST-standardized gas chromatography-MS (GC-MS) for molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of amino (-NH2) and isopropyl groups via characteristic absorption bands (e.g., N-H stretching at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents and rigorous bioassays. For example:
- Modify substituents : Replace the 3-iodo group with bromo or chloro to assess halogen-dependent activity .
- Pharmacological assays : Test against targets like kinases or receptors (e.g., AMPA/kainate receptors) using in vitro models (e.g., vascular smooth muscle assays) .
- Computational modeling : Combine docking studies (e.g., mGluR5 or CDK inhibitors) with experimental data to predict binding affinities .
Q. How should researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal validation : Replicate findings using multiple assays (e.g., cAMP-dependent PKA activity vs. calcium flux assays) .
- Purity verification : Re-crystallize the compound and analyze via HPLC (>95% purity threshold) .
- Dose-response curves : Establish EC50/IC50 values across concentrations to rule out off-target effects .
Q. What in silico strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer : Computational approaches include:
- Molecular docking : Use AutoDock or Schrödinger to screen against targets like HSF1 or PDE10A, leveraging crystal structures from repositories like the PDB .
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters of substituents with activity data .
- MD simulations : Simulate binding stability of the iodine-substituted indazole in solvated systems (e.g., GROMACS) .
Methodological Considerations for Data Reproducibility
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use DMF/acetic acid mixtures to remove polar byproducts .
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for non-polar impurities .
- Sublimation : For thermally stable indazoles, sublimation under reduced pressure enhances purity .
Q. How can researchers validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for indazoles) .
- Light sensitivity tests : Store samples in amber vials and compare UV-Vis spectra pre- and post-exposure .
- pH stability assays : Incubate in buffers (pH 3–10) and analyze via LC-MS for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
